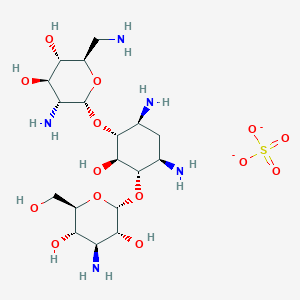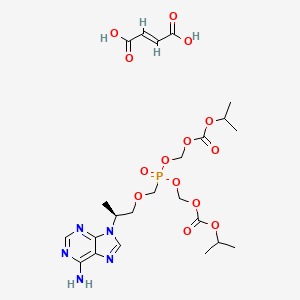
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one is a compound involved in the biosynthesis of riboflavin (vitamin B2). It is a key intermediate in the riboflavin biosynthetic pathway, playing a crucial role in the conversion of precursor molecules into riboflavin. This compound is of significant interest in biochemical research due to its role in essential metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one typically involves enzymatic reactions. One of the primary methods includes the use of pyrimidine reductase enzymes, which catalyze the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate . This reaction occurs under specific conditions, such as a pH of 8.0 and a temperature of 30°C .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily synthesized for research purposes. the enzymatic synthesis method mentioned above can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Reduction: The compound is reduced by pyrimidine reductase enzymes.
Phosphorylation: It can be phosphorylated to form various phosphate derivatives.
Common Reagents and Conditions
Nicotinamide adenine dinucleotide phosphate (NADPH): Used as a cofactor in the reduction reaction.
Enzymes: Pyrimidine reductase enzymes are crucial for the conversion process.
Major Products Formed
The primary product formed from the reduction of this compound is 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .
Aplicaciones Científicas De Investigación
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one has several scientific research applications:
Biochemistry: It is studied for its role in the riboflavin biosynthetic pathway.
Molecular Biology: Researchers investigate its interactions with enzymes and other biomolecules.
Medicine: Understanding its role in riboflavin biosynthesis can lead to insights into metabolic disorders related to vitamin B2 deficiency.
Industrial Biotechnology:
Mecanismo De Acción
The mechanism of action of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one involves its conversion by pyrimidine reductase enzymes. The enzyme catalyzes the transfer of a hydrogen atom from NADPH to the substrate, resulting in the reduction of the compound . This reaction is essential for the biosynthesis of riboflavin, as it produces intermediates required for the formation of the vitamin.
Comparación Con Compuestos Similares
Similar Compounds
2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-triphosphate: Another intermediate in the riboflavin biosynthetic pathway.
5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate: A product formed from the conversion of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to its specific role in the riboflavin biosynthetic pathway. Its structure and function are distinct from other intermediates, making it a critical component in the production of riboflavin.
Propiedades
Fórmula molecular |
C9H18N5O8P |
|---|---|
Peso molecular |
355.24 g/mol |
Nombre IUPAC |
[(2R,3S,4S)-5-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H18N5O8P/c10-5-7(13-9(11)14-8(5)18)12-1-3(15)6(17)4(16)2-22-23(19,20)21/h3-4,6,15-17H,1-2,10H2,(H2,19,20,21)(H4,11,12,13,14,18)/t3-,4+,6-/m0/s1 |
Clave InChI |
ACIVVGBVOVHFPQ-RPDRRWSUSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=N1)N)N |
SMILES canónico |
C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)



